5-Amino-N-hydroxypyridine-2-carboxamide
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Overview
Description
5-Amino-N-hydroxypyridine-2-carboxamide is a chemical compound with the molecular formula C6H7N3O2. It is a derivative of pyridine, a nitrogen-containing heterocycle, which is widely used in various fields of chemistry and industry due to its unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-hydroxypyridine-2-carboxamide typically involves the reaction of 5-amino-2-chloropyridine with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-hydroxypyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Amino-N-hydroxypyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Amino-N-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-Aminopyridine-2-carboxamide: Similar structure but lacks the hydroxyl group.
5-Amino-2-chloropyridine: Precursor in the synthesis of 5-Amino-N-hydroxypyridine-2-carboxamide.
2-Hydroxypyridine: Lacks the amino group but shares the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the pyridine ringIts ability to form hydrogen bonds and participate in nucleophilic substitution reactions makes it a valuable compound in organic synthesis and medicinal chemistry .
Properties
CAS No. |
827588-72-7 |
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Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-amino-N-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c7-4-1-2-5(8-3-4)6(10)9-11/h1-3,11H,7H2,(H,9,10) |
InChI Key |
SKVIOBLWGHYCDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)C(=O)NO |
Origin of Product |
United States |
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